molecular formula C8H3ClF3IN2 B8298836 1H-Benzimidazole, 2-chloro-7-iodo-5-(trifluoromethyl)-

1H-Benzimidazole, 2-chloro-7-iodo-5-(trifluoromethyl)-

Cat. No. B8298836
M. Wt: 346.47 g/mol
InChI Key: KEMJYPCDGCDUST-UHFFFAOYSA-N
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Patent
US07582761B2

Procedure details

4-Iodo-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one (328 mg, 1 mmol) reacted with POCl3 under the conditions of Example 1c to give the title compound as a off-white solid. MS (ESI, pos. ion) m/z: 347(M+1).
Name
4-Iodo-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]2[NH:9][C:8](=O)[NH:7][C:6]=2[CH:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:8]1[NH:7][C:6]2[CH:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=[C:2]([I:1])[C:10]=2[N:9]=1

Inputs

Step One
Name
4-Iodo-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one
Quantity
328 mg
Type
reactant
Smiles
IC1=CC(=CC=2NC(NC21)=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(N1)C=C(C=C2I)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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